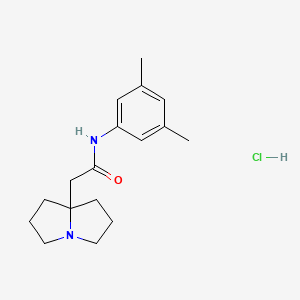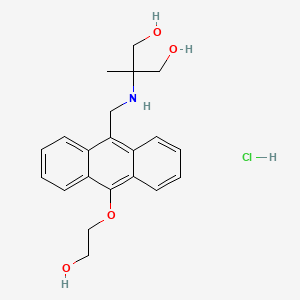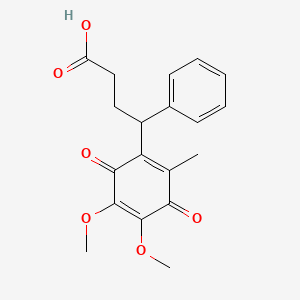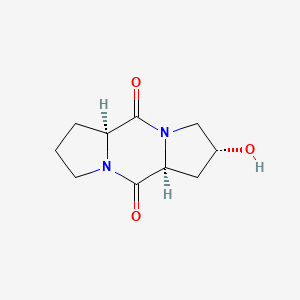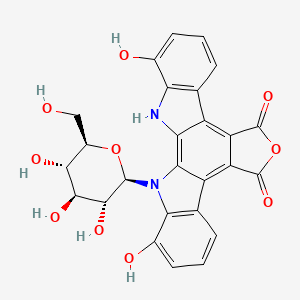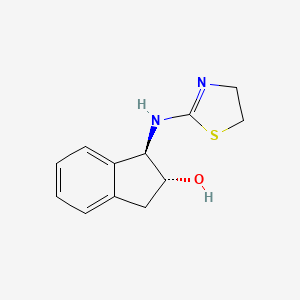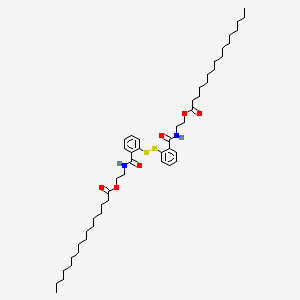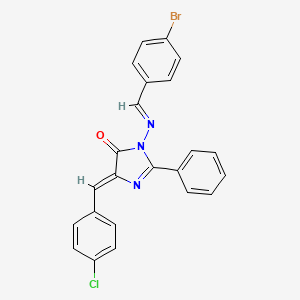![molecular formula C26H30ClNO9 B12783334 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 81320-23-2](/img/structure/B12783334.png)
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that combines a piperidine derivative with a tricarboxylic acid This compound is notable for its unique structure, which includes a benzo[b][1,4]benzodioxepin moiety, a piperidine ring, and a tricarboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine typically involves multiple steps:
Formation of the benzo[b][1,4]benzodioxepin moiety: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The benzo[b][1,4]benzodioxepin intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the tricarboxylic acid group: The final step involves the addition of the tricarboxylic acid group, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or benzo[b][1,4]benzodioxepin moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
作用机制
The mechanism of action of 1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other compounds that have similar structural features:
Benzo[b][1,4]benzodioxepin derivatives: These compounds share the benzo[b][1,4]benzodioxepin moiety and may exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds containing the piperidine ring are common in medicinal chemistry and may have comparable pharmacological properties.
Tricarboxylic acid derivatives: These compounds are often involved in metabolic pathways and can be used as intermediates in various chemical reactions.
The uniqueness of this compound lies in the combination of these three distinct functional groups, which may confer unique properties and applications not found in other compounds.
属性
CAS 编号 |
81320-23-2 |
|---|---|
分子式 |
C26H30ClNO9 |
分子量 |
536.0 g/mol |
IUPAC 名称 |
1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H22ClNO2.C6H8O7/c21-15-8-9-16-17(10-13-22-11-4-1-5-12-22)23-18-6-2-3-7-19(18)24-20(16)14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-3,6-9,14,17H,1,4-5,10-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
ZENZBUJIQQOWNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCC2C3=C(C=C(C=C3)Cl)OC4=CC=CC=C4O2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


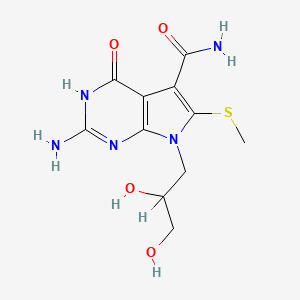
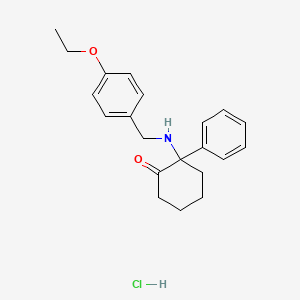
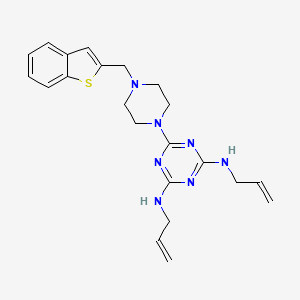
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
